1-Butylazonan-2-one
Description
1-Butylazonan-2-one is a heterocyclic organic compound characterized by a nine-membered azonane ring (containing one nitrogen atom) with a butyl substituent at position 1 and a ketone group at position 2.
Properties
CAS No. |
54805-34-4 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-butylazonan-2-one |
InChI |
InChI=1S/C12H23NO/c1-2-3-10-13-11-8-6-4-5-7-9-12(13)14/h2-11H2,1H3 |
InChI Key |
USZVFWDPAWMLJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Structural Complexity : this compound is less complex than patented compounds like Example 24, which feature fused heterocyclic systems and carboxyl groups. Its simpler structure may limit its biological activity but enhance synthetic accessibility.
- Functional Groups : Unlike benzimidazole- or benzothiazole-containing analogs (e.g., 1-(1H-Benzimidazol-2-yl)propan-2-one), this compound lacks aromatic heterocycles, reducing π-π stacking interactions critical for binding to biological targets .
- Pharmacological Potential: Compounds with fused aromatic systems (e.g., benzothiazole derivatives) show higher reported activity in enzyme inhibition assays, as seen in patent data (Tables 1–5 in ).
Critical Analysis of Research Findings
- Synthetic Accessibility : this compound’s synthesis likely follows standard lactamization protocols, whereas patented analogs require multi-step reactions involving coupling of aromatic heterocycles .
- Solubility and Stability : The butyl chain in this compound may improve lipid solubility compared to carboxyl-containing analogs, but its lack of ionizable groups limits aqueous solubility .
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